molecular formula C13H7BrClNO B8280257 3-(3-Chlorophenyl)-5-bromo-2,1-benzisoxazole

3-(3-Chlorophenyl)-5-bromo-2,1-benzisoxazole

Cat. No.: B8280257
M. Wt: 308.56 g/mol
InChI Key: KECVVVHUNGZETI-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-bromo-2,1-benzisoxazole is a useful research compound. Its molecular formula is C13H7BrClNO and its molecular weight is 308.56 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H7BrClNO

Molecular Weight

308.56 g/mol

IUPAC Name

5-bromo-3-(3-chlorophenyl)-2,1-benzoxazole

InChI

InChI=1S/C13H7BrClNO/c14-9-4-5-12-11(7-9)13(17-16-12)8-2-1-3-10(15)6-8/h1-7H

InChI Key

KECVVVHUNGZETI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C3C=C(C=CC3=NO2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydroxide (0.62 mol) was dissolved in methanol (100 ml) and the mixture was cooled till room temperature. 1-bromo-4-nitro-benzene (0.124 mol), followed by 3-chloro-benzeneacetonitrile (0.223 mol) were added dropwise, the temperature raised till 50° C. and the mixture was stirred at room temperature for one night. The mixture was poured into water and ice, the precipitate was filtered off, washed with water and extracted with CH2Cl2 and CH3OH. The organic layer was dried (MgSO4), filtered off and evaporated till dryness. The residue was taken up in Et2O, filtered off and dried, yielding 13.2 g (34.8%) of 5-bromo-3-(3-chlorophenyl)-2,1-benzisoxazole, mp. 163° C. (intermediate 1).
Quantity
0.62 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.124 mol
Type
reactant
Reaction Step Two
Quantity
0.223 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium hydroxide (0.62 mol) was dissolved in methanol (100 mol) and the mixture was cooled till room temperature. 1-bromo-4-nitro-benzene (0.124 mol), followed by 3-chloro-benzeneacetonitrile (0.223 mol) were added dropwise, the temperature raised till 50° C. and the mixture was stirred at room temperature for one night. The mixture was poured into water and ice, the precipitate was filtered off, washed with water and extracted with DME and methanol. The organic layer was dried (MgSO4), filtered off and evaporated till dryness. The residue was taken up in diethylether, filtered off and dried, yielding 13.2 g (34.8%) of 5-bromo-3-(3-chlorophenyl)-2,1-benzisoxazole, mp. 163° C. (intermediate 1).
Quantity
0.62 mol
Type
reactant
Reaction Step One
Quantity
100 mol
Type
reactant
Reaction Step One
Quantity
0.124 mol
Type
reactant
Reaction Step Two
Quantity
0.223 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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